molecular formula C14H20FNO3S B2561817 N-(2,3-dimethoxy-2-methylpropyl)-2-[(4-fluorophenyl)sulfanyl]acetamide CAS No. 2097915-29-0

N-(2,3-dimethoxy-2-methylpropyl)-2-[(4-fluorophenyl)sulfanyl]acetamide

Cat. No.: B2561817
CAS No.: 2097915-29-0
M. Wt: 301.38
InChI Key: UITQNLLEKBYNHC-UHFFFAOYSA-N
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Description

N-(2,3-dimethoxy-2-methylpropyl)-2-[(4-fluorophenyl)sulfanyl]acetamide is a synthetic organic compound of significant interest in modern medicinal chemistry research. This molecule integrates a 4-fluorophenylsulfanyl moiety and a 2,3-dimethoxy-2-methylpropyl group within an acetamide framework. Such a structure is characteristic of compounds investigated for their potential as intermediates in the synthesis of more complex biologically active molecules. Research into analogous sulfur- and fluorine-containing acetamides has shown that these functional groups are pivotal in drug discovery, with the sulfur group offering potential for metabolic diversity and the fluorine atom often influencing a molecule's electronegativity, metabolic stability, and membrane permeability . Compounds with similar structural features are frequently explored as key intermediates in the development of pharmacologically active agents . Researchers value these compounds for constructing molecular libraries or for use in structure-activity relationship (SAR) studies to optimize potency and physicochemical properties. This product is intended for laboratory research purposes only and is not for human or veterinary use.

Properties

IUPAC Name

N-(2,3-dimethoxy-2-methylpropyl)-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO3S/c1-14(19-3,10-18-2)9-16-13(17)8-20-12-6-4-11(15)5-7-12/h4-7H,8-10H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UITQNLLEKBYNHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CSC1=CC=C(C=C1)F)(COC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethoxy-2-methylpropyl)-2-[(4-fluorophenyl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the Intermediate: The initial step may involve the reaction of 4-fluorothiophenol with an appropriate acylating agent to form 2-[(4-fluorophenyl)sulfanyl]acetyl chloride.

    Amidation Reaction: The intermediate is then reacted with N-(2,3-dimethoxy-2-methylpropyl)amine under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethoxy-2-methylpropyl)-2-[(4-fluorophenyl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetamide can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for N-(2,3-dimethoxy-2-methylpropyl)-2-[(4-fluorophenyl)sulfanyl]acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets could include enzymes involved in metabolic pathways or receptors in the nervous system.

Comparison with Similar Compounds

Key Observations:

Nitrogen Substituent Effects :

  • The 2,3-dimethoxy-2-methylpropyl group in the target compound introduces steric bulk and enhanced lipophilicity compared to simpler aryl/aralkyl groups (e.g., 4-fluorophenyl in ). This may improve membrane permeability but reduce aqueous solubility .
  • In , fluorobenzyl substituents (Compounds 38–39) correlate with antibacterial activity (MIC 16–32 µg/mL), suggesting that electron-withdrawing groups on nitrogen enhance interactions with bacterial targets .

Sulfanyl Group Modifications: The 4-fluorophenylthio group in the target compound shares similarities with the 4-fluorophenylthio moiety in . Fluorine atoms are known to enhance metabolic stability and binding affinity via hydrophobic/electrostatic interactions . Triazole- or pyrimidine-containing sulfanyl groups (–2) demonstrate specific enzyme inhibition (e.g., MMP-9 KD = 2.1 µM) or antibacterial effects, highlighting the role of heterocycles in target engagement .

Functional Comparisons with Enzyme Inhibitors

Table 2: Enzyme Inhibition Profiles of Related Compounds

Compound Name Target Enzyme Inhibition Mechanism Potency (KD/IC50) Source
N-(4-Fluorophenyl)-4-(quinazolin-2-ylthio)butanamide MMP-9 Blocks proMMP-9/α4β1 integrin interaction KD = 320 nM
N-(5-Chloro-2-methylphenyl)-2-[(oxadiazol-2-yl)sulfanyl]acetamide (8t) Lipoxygenase Competitive inhibition IC50 = 12.4 µM
Target Compound (Hypothetical) Not reported Inferred: Potential MMP-9/LOX inhibition Not tested -

Key Insights:

  • MMP-9 Inhibitors: Analogs with bulky sulfanyl groups (e.g., pyrimidine or quinazoline) exhibit nanomolar binding (). The target’s 4-fluorophenylthio group may similarly disrupt enzyme-substrate interactions, though its efficacy would depend on spatial compatibility .
  • Lipoxygenase (LOX) Inhibition : shows that chloro- and nitro-substituted acetamides (e.g., Compound 8v) inhibit LOX with IC50 values <20 µM. The target’s dimethoxy group could modulate electron distribution, affecting redox activity .

Biological Activity

N-(2,3-dimethoxy-2-methylpropyl)-2-[(4-fluorophenyl)sulfanyl]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H18FNO3S
  • Molecular Weight : 285.35 g/mol

This compound features a sulfanyl group and a fluorinated phenyl ring, which are known to influence its biological activity.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor effects. For instance, sulfur-containing compounds have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

CompoundMechanism of ActionCancer TypeReference
Thiochroman derivativesInduction of apoptosisBreast cancerWoo et al., 2014
Sulfone derivativesCell cycle arrestProstate cancerGoa & Spencer, 1998

The specific biological activity of this compound in tumor models remains to be fully elucidated.

Neuroprotective Effects

Compounds containing both sulfur and fluorine have shown promise as neuroprotective agents. Research indicates that such compounds can modulate neurotransmitter systems and exhibit protective effects against neurodegeneration.

  • Study Findings : A study demonstrated that similar compounds improved cognitive function in animal models of Alzheimer's disease by enhancing synaptic plasticity (Vargas et al., 2017).

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

  • Inhibition of Enzymatic Activity : The presence of the sulfanyl group may allow for interactions with key enzymes involved in metabolic pathways.
  • Receptor Modulation : Similar compounds have been shown to bind selectively to serotonin receptors, suggesting potential applications in mood disorders.
  • Oxidative Stress Reduction : Compounds with methoxy groups often exhibit antioxidant properties, contributing to their neuroprotective effects.

Case Study 1: Anticancer Activity in vitro

A study investigated the anticancer properties of structurally related compounds in vitro against various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 5 to 20 µM for different cell lines.

Case Study 2: Neuroprotection in Animal Models

In a rodent model of neurodegeneration, administration of a similar compound resulted in significant improvements in behavioral tests measuring memory and learning. Histological analysis revealed reduced neuronal loss and decreased markers of oxidative stress.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2,3-dimethoxy-2-methylpropyl)-2-[(4-fluorophenyl)sulfanyl]acetamide?

A common approach involves condensation reactions between thiol-containing intermediates (e.g., 4-fluorophenyl thiol derivatives) and activated acetamide precursors. For example, (E)-2-((Acryloyloxy)imino)-N-(4-fluorophenyl)acetamide was synthesized by reacting (E)-N-(4-fluorophenyl)-2-(hydroxyimino)acetamide with acrylic acid at 60°C for 2 hours . Similar methods can be adapted by substituting the appropriate alkyl/aryl thiol and optimizing reaction conditions (e.g., solvent, catalyst, temperature). Purification via column chromatography or recrystallization is typical.

Q. How can the structural identity of this compound be confirmed?

Use a combination of spectroscopic techniques:

  • NMR : Analyze proton/carbon environments (e.g., methoxy, sulfanyl, fluorophenyl groups) .
  • IR Spectroscopy : Confirm functional groups like amide C=O (~1650 cm⁻¹) and S–C bonds (~600–700 cm⁻¹) .
  • Mass Spectrometry : Validate molecular weight and fragmentation patterns (e.g., loss of methoxy or fluorophenyl groups) .
  • X-ray Crystallography : Resolve crystal packing and bond geometries using SHELX software for refinement .

Q. What preliminary bioactivity assays are suitable for this compound?

Screen for enzyme inhibition using protocols similar to those for sulfanyl acetamide derivatives:

  • Lipoxygenase (LOX) and α-glucosidase inhibition : Measure IC₅₀ values via UV-Vis spectroscopy .
  • Matrix metalloproteinase (MMP-9) inhibition : Use fluorescence-based assays to assess binding to the hemopexin (HPX) domain .
  • Dose-response curves : Compare inhibition potency with known standards (e.g., kojic acid for tyrosinase) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize sulfanyl acetamide derivatives?

  • Substituent variation : Replace the 4-fluorophenyl group with electron-withdrawing/donating groups (e.g., nitro, methoxy) to modulate electronic effects .
  • Backbone modification : Introduce heterocyclic moieties (e.g., oxadiazole, triazole) to enhance rigidity and target selectivity .
  • Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity for targets like MMP-9 or LOX .

Q. How to resolve contradictions in crystallographic data during structural determination?

  • Refinement strategies : Use SHELXL for high-resolution data to adjust thermal parameters and occupancy rates .
  • Twinning analysis : Employ PLATON or TWINLAW to detect and model twinned crystals .
  • Hydrogen bonding networks : Validate intermolecular interactions (e.g., C–H⋯O) via Mercury software to resolve packing ambiguities .

Q. What computational methods predict the binding mode of this compound to biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock into MMP-9’s HPX domain, guided by known inhibitor interactions (e.g., JNJ0966, KD = 5.0 µM) .
  • Molecular dynamics (MD) : Simulate binding stability in explicit solvent (e.g., GROMACS) over 100 ns to assess conformational changes .
  • Free-energy calculations : Apply MM/GBSA to rank binding affinities of analogs .

Q. How to analyze conflicting enzyme inhibition kinetics data?

  • Mechanistic models : Distinguish competitive vs. non-competitive inhibition via Lineweaver-Burk plots .
  • Error analysis : Use statistical tools (e.g., GraphPad Prism) to evaluate replicate variability and outlier impacts .
  • Cross-validation : Compare results across orthogonal assays (e.g., fluorescence quenching vs. HPLC-based activity measurements) .

Q. What are the challenges in scaling up synthesis while maintaining purity?

  • Byproduct control : Monitor reaction intermediates via TLC or LC-MS to minimize undesired thioether or oxidation products .
  • Solvent selection : Optimize polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of hydrophobic intermediates .
  • Crystallization optimization : Use solvent diffusion or temperature gradients to improve crystal yield for X-ray studies .

Methodological Resources

  • Crystallography : SHELX suite for structure solution and refinement .
  • Enzyme Assays : Protocols from Brazilian Journal of Pharmaceutical Sciences for LOX and α-glucosidase inhibition .
  • SAR Design : Case studies on MMP-9 inhibitors with sulfanyl acetamide scaffolds .

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